4-(3,5-Dinitrobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
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Description
The compound “4-(3,5-Dinitrobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid” is a complex organic molecule. It has a molecular formula of C17H19N3O8 . The structure includes a spiro[4.5]decane skeleton, which is a common feature in many organic compounds .
Synthesis Analysis
The synthesis of compounds with a spiro[4.5]decane skeleton has been a research focus in recent years due to their unique structure and potentially valuable biological activity . Asymmetric synthesis strategies using a 6-azaspiro[4.5]decane skeleton as the key intermediate have been reported . One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds has also been achieved .Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a spiro[4.5]decane skeleton, a carboxylic acid group, and a 3,5-dinitrobenzoyl group . The spiro[4.5]decane skeleton is a common structural motif in many organic compounds .Future Directions
Properties
IUPAC Name |
4-(3,5-dinitrobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O8/c1-2-18-5-3-17(4-6-18)19(14(10-29-17)16(23)24)15(22)11-7-12(20(25)26)9-13(8-11)21(27)28/h7-9,14H,2-6,10H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTGLRNCMMTYRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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